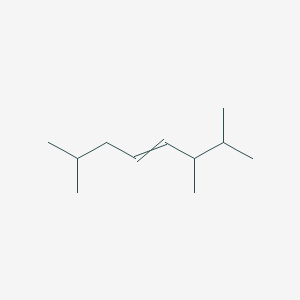
4-Octene, 2,3,7-trimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octene, 2,3,7-trimethyl-, (E)- is an organic compound with the molecular formula C11H22. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the octene family, which consists of eight-carbon alkenes. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving the molecule a specific geometric structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 2,3,7-trimethyl-, (E)- can be achieved through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base.
Dehydration of Alcohols: Another method involves the dehydration of 2,3,7-trimethyl-4-octanol using an acid catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Wittig Reaction: The Wittig reaction can also be employed, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Octene, 2,3,7-trimethyl-, (E)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or nickel to facilitate the hydrogenation or dehydrogenation reactions required to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Octene, 2,3,7-trimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into its corresponding alkane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2,3,7-trimethyl-4-octanol, 2,3,7-trimethyl-4-octanone.
Reduction: 2,3,7-trimethyloctane.
Substitution: 2,3,7-trimethyl-4,5-dibromo-octane.
Applications De Recherche Scientifique
4-Octene, 2,3,7-trimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Octene, 2,3,7-trimethyl-, (E)- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalytic processes or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Octene, 2,3,6-trimethyl-
- 4-Octene, 2,3,5-trimethyl-
- 4-Octene, 2,3,4-trimethyl-
Uniqueness
4-Octene, 2,3,7-trimethyl-, (E)- is unique due to its specific (E)- configuration, which affects its reactivity and interactions with other molecules. This geometric configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in reactions.
Propriétés
Numéro CAS |
61116-94-7 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
2,3,7-trimethyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-9(2)7-6-8-11(5)10(3)4/h6,8-11H,7H2,1-5H3 |
Clé InChI |
RZVNZFWWBLMZCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


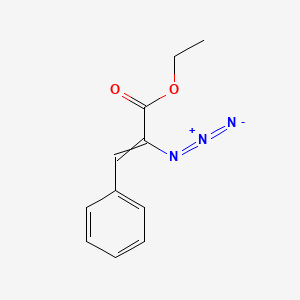
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
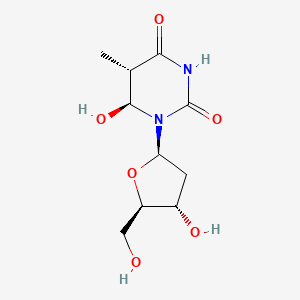
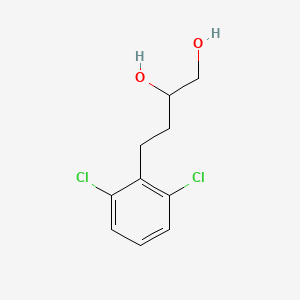
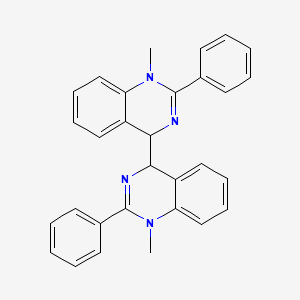
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

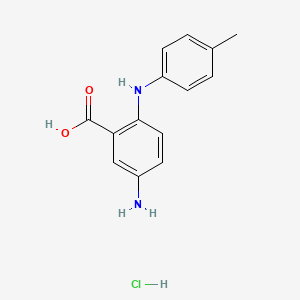
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)

![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
